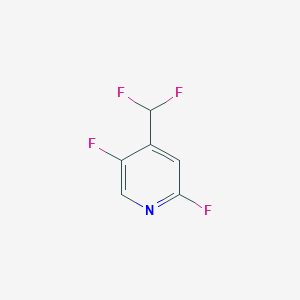
2,5-Difluoro-4-difluoromethylpyridine over potassium carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-4-difluoromethylpyridine over potassium carbonate is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms. Fluorinated compounds are often of interest in various fields of research due to their distinct chemical properties, such as increased stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-difluoromethylpyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of pyridine derivatives with fluorinating agents under controlled conditions. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluorinated pyridines .
Industrial Production Methods
In an industrial setting, the production of 2,5-Difluoro-4-difluoromethylpyridine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and high temperatures required for the reaction.
化学反応の分析
Types of Reactions
2,5-Difluoro-4-difluoromethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Fluorinating Agents: Aluminum fluoride and copper fluoride are commonly used for the fluorination of pyridine derivatives.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving 2,5-Difluoro-4-difluoromethylpyridine depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives.
科学的研究の応用
2,5-Difluoro-4-difluoromethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: Fluorinated pyridines are of interest in medicinal chemistry for the development of pharmaceuticals with improved properties.
Industry: This compound can be used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,5-Difluoro-4-difluoromethylpyridine involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong bonds with other molecules, thereby influencing its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
Uniqueness
2,5-Difluoro-4-difluoromethylpyridine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties compared to other fluorinated pyridines. These properties include increased stability and reactivity, making it a valuable compound in various fields of research .
特性
IUPAC Name |
4-(difluoromethyl)-2,5-difluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCGVGJVYWFVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
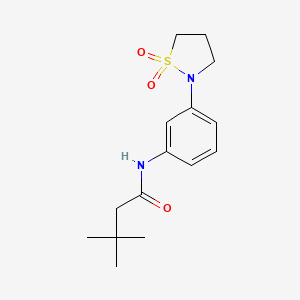
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2650187.png)
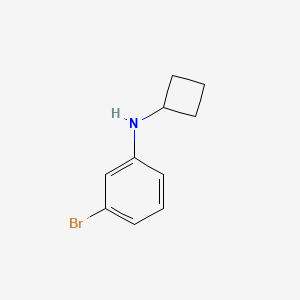
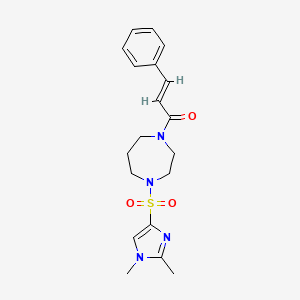
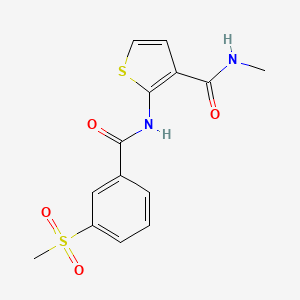
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)
![3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2650195.png)
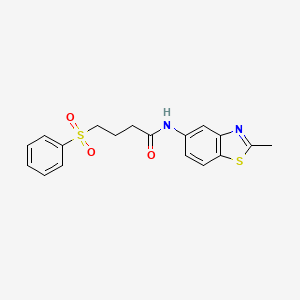
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
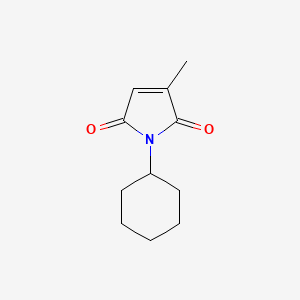
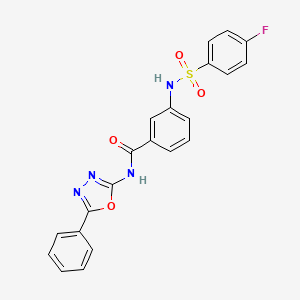
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/new.no-structure.jpg)
![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
